molecular formula C21H34O4 B1203715 3,15,17-Trihydroxypregnan-20-one CAS No. 80380-41-2

3,15,17-Trihydroxypregnan-20-one

Cat. No.: B1203715
CAS No.: 80380-41-2
M. Wt: 350.5 g/mol
InChI Key: AIEUQVDPBZPTSV-VSAGWDKDSA-N
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Description

3,15,17-Trihydroxypregnan-20-one (CAS Registry Number: 80380-41-2) is a synthetic pregnane steroid with a molecular formula of C21H34O4 and a molecular weight of 350.50 g/mol . As a polyhydroxylated steroid, it is part of a broad class of bioactive molecules that interact with diverse physiological pathways. Steroids based on the pregnane skeleton are of significant research interest due to their complex roles as neurosteroids and their influence on inflammatory processes . Specifically, related neuroactive steroids like allopregnanolone are potent positive allosteric modulators of GABA-A receptors, producing anxiolytic, anticonvulsant, and sedative effects . Furthermore, recent scientific investigations highlight the potential of certain pregnane steroids to exert anti-inflammatory effects in the central nervous system. For instance, studies show that some neurosteroids can enhance anti-inflammatory signaling pathways, such as the fractalkine (CX3CL1) system, and modulate astrocyte reactivity, suggesting a mechanism for mitigating neuroinflammation . The specific positioning of its hydroxyl groups at carbons 3, 15, and 17 makes this compound a compound of interest for researchers exploring structure-activity relationships in steroid biology . Its structure serves as a key intermediate and scaffold for further chemical derivatization in medicinal chemistry and drug discovery programs aimed at developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

80380-41-2

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,15R,17R)-3,15,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)11-17(24)18-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(18,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14-,15-,16+,17-,18-,19+,20+,21+/m1/s1

InChI Key

AIEUQVDPBZPTSV-VSAGWDKDSA-N

SMILES

CC(=O)C1(CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Isomeric SMILES

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Synonyms

3 alpha,15 beta,17 alpha-trihydroxy-5 beta-pregnan-20-one
3,15,17-TH-5P
3,15,17-trihydoxy-5alpha-pregnan-20-one
3,15,17-trihydroxypregnan-20-one

Origin of Product

United States

Comparison with Similar Compounds

3,17-Dihydroxypregnan-20-one

  • Structure : Hydroxyl groups at positions 3 and 17, ketone at position 20 (C21H34O3, molecular weight 334.5) .
  • Biological Role : A metabolite implicated in androgen-mediated processes, such as testosterone biosynthesis and adrenal disorders .
  • Applications: Used in urine steroid profiling and studies on adrenocortical carcinoma .
  • Key Differences : Lacks the 15-hydroxyl group, which may reduce its interaction with enzymes specific to 15-hydroxylated steroids (e.g., CYP11B1 in cortisol synthesis) .

3,11,17,21-Tetrahydroxypregnan-20-one

  • Structure : Hydroxyl groups at positions 3, 11, 17, and 21 (C21H32O5, molecular weight 364.5) .
  • Key Differences : Additional hydroxyl groups at positions 11 and 21 enhance solubility and receptor binding affinity compared to trihydroxy variants .

5β-Pregnan-3α,11β,21-Triol-20-one (Tetrahydrocorticosterone)

  • Structure : Hydroxyl groups at positions 3α, 11β, and 21 (C21H34O4, molecular weight 350.5) .
  • Biological Role : A reduced metabolite of corticosterone, involved in stress response modulation .
  • Key Differences : The 11β-hydroxyl group is critical for binding to mineralocorticoid receptors, a feature absent in 3,15,17-trihydroxy derivatives .

3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone)

  • Structure : Hydroxyl at position 3α, ketone at 20 (C21H34O2, molecular weight 318.5) .
  • Biological Role : A neuroactive steroid modulating GABA receptors, with roles in anxiety and neuroprotection .
  • Key Differences : The absence of hydroxyl groups at positions 15 and 17 limits its utility in adrenal steroid pathways compared to 3,15,17-trihydroxy analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Pregnane Derivatives

Compound Hydroxyl Positions Molecular Formula Molecular Weight Key Biological Roles
3,15,17-Trihydroxypregnan-20-one 3, 15, 17 C21H34O4* 350.5* Hypothesized adrenal metabolite†
3,17-Dihydroxypregnan-20-one 3, 17 C21H34O3 334.5 Androgen biosynthesis
3,11,17,21-Tetrahydroxypregnan-20-one 3, 11, 17, 21 C21H32O5 364.5 Glucocorticoid metabolism
5β-Pregnan-3α,11β,21-Triol-20-one 3α, 11β, 21 C21H34O4 350.5 Stress response
Allopregnanolone C21H34O2 318.5 Neurosteroid activity

*Estimated based on structural analogy. †Postulated due to lack of direct evidence.

Research Findings and Implications

  • Metabolic Pathways : Hydroxylation at position 15 (as in 3,15,17-trihydroxy) is rare in human steroidogenesis but may occur in specialized enzymatic contexts (e.g., CYP1A1/2 in extrahepatic tissues) .
  • Receptor Interactions : The 17-hydroxyl group is conserved in adrenal and gonadal steroids, suggesting 3,15,17-trihydroxy variants might interact with hydroxysteroid dehydrogenases (HSDs) or cytochrome P450 enzymes .
  • Analytical Challenges : Derivatives like 3,17-dihydroxypregnan-20-one are detectable via LC-MS in urine steroid panels, but 15-hydroxylated analogs require specialized derivatization or isotopic labeling for identification .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for structural elucidation and purity assessment of 3,15,17-Trihydroxypregnan-20-one?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm stereochemistry (e.g., 3α vs. 3β hydroxyl groups) and regiochemical positions. Compare spectra with structurally similar steroids like 3,17-Dihydroxypregnan-20-one, where 3α/5α configurations show distinct chemical shifts in the 1–3 ppm range for hydroxyl protons .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or gas chromatography (GC-MS) can verify molecular weight (expected m/z ~348.5 for C21H36O4). Reference NIST spectral databases for fragmentation patterns .

  • HPLC-Purity Profiling : Use reverse-phase C18 columns with UV detection (λ = 240–260 nm) and acetonitrile/water gradients. Compare retention times with standards like 5α-pregnan-3α,17α-diol-20-one (retention time ~12–14 min under similar conditions) .

    Table 1: Key Analytical Parameters

    TechniqueParametersReference Compound Data
    1H NMR (400 MHz)δ 0.6–2.5 (steroid backbone), δ 3.4–4.2 (OH)
    HRMSm/z 348.497 (M+H)+, error < 2 ppm
    HPLC70:30 acetonitrile:water, flow 1.0 mL/min

Q. How can researchers synthesize this compound with stereochemical fidelity?

  • Methodology :

  • Stepwise Hydroxylation : Start with a pregnane backbone (e.g., 5α-pregnan-20-one) and use regioselective hydroxylation enzymes (e.g., cytochrome P450 isoforms) or chemical catalysts (e.g., OsO4 for dihydroxylation). Protect the 20-keto group with ethylene glycol to prevent side reactions .
  • Stereochemical Control : For 15α-hydroxylation, employ microbial biotransformation (e.g., Rhizopus arrhizus), which selectively introduces hydroxyl groups at C15 in steroids .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) and validate stereochemistry via NOESY NMR to confirm spatial proximity of hydroxyl groups .

Advanced Research Questions

Q. How does this compound modulate androgen biosynthesis pathways in disease models?

  • Methodology :

  • In Vitro Assays : Use Leydig cell cultures to measure testosterone production via ELISA. Compare effects with 3,17-Dihydroxypregnan-20-one, which inhibits 17β-hydroxysteroid dehydrogenase (17β-HSD) in adrenocortical carcinoma models .

  • Enzyme Inhibition Studies : Test competitive inhibition of 5α-reductase using radiolabeled substrates (e.g., [³H]-testosterone). Calculate IC50 values and compare with known inhibitors like finasteride .

  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify downregulated genes in steroidogenic pathways (e.g., CYP17A1, HSD3B1) .

    Table 2: Key Enzymatic Targets

    EnzymeRole in Androgen BiosynthesisAssay Method
    17β-HSDConverts androstenedione to testosteroneRadiolabeled substrate
    5α-ReductaseReduces testosterone to DHTLC-MS quantification

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Structural Reanalysis : Verify if discrepancies arise from isomeric impurities (e.g., 3α,15β vs. 3β,15α configurations) using chiral HPLC or X-ray crystallography .
  • Batch Consistency : Compare multiple synthetic batches via LC-MS to detect trace contaminants (e.g., 3,17-dihydroxy byproducts) .
  • Biological Replication : Repeat assays in independent labs using standardized protocols (e.g., uniform cell lines, serum-free media) to isolate compound-specific effects .

Q. What metabolomic approaches are suitable for tracking this compound in biological matrices?

  • Methodology :

  • LC-MS/MS Quantification : Use deuterated internal standards (e.g., d4-3,15,17-Trihydroxypregnan-20-one) for precise calibration. Monitor transitions m/z 348.5 → 253.1 (collision energy 25 eV) .
  • Phase II Metabolite Detection : Incubate with human liver microsomes + UDP-glucuronic acid to identify glucuronidated metabolites. Compare with 3α,17α-dihydroxy-5α-pregnan-20-one glucuronide (retention time shift +2–3 min) .

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